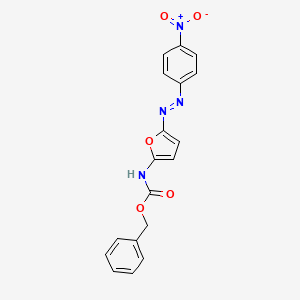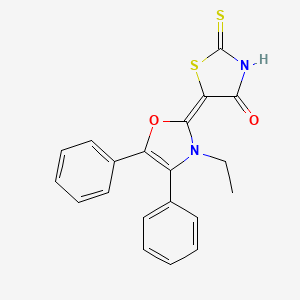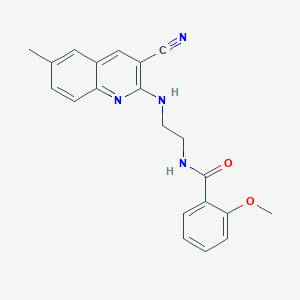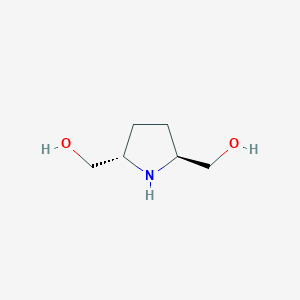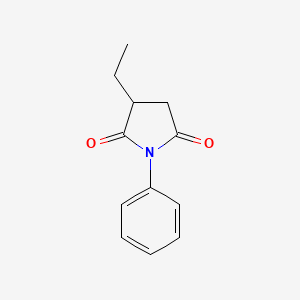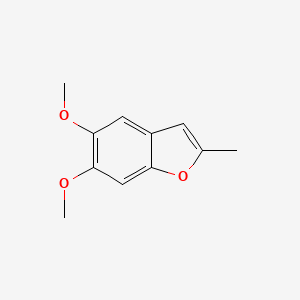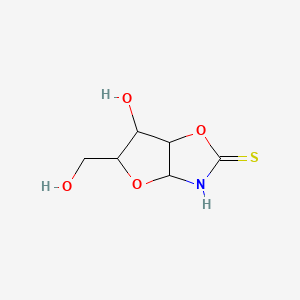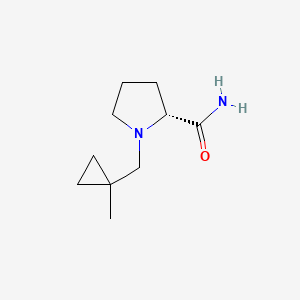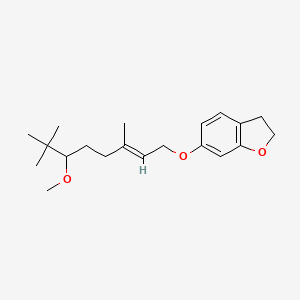![molecular formula C18H27N3O B12888052 2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol CAS No. 645406-43-5](/img/structure/B12888052.png)
2-(Ethyl{(4S)-4-[(quinolin-4-yl)amino]pentyl}amino)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(Ethyl(4-(quinolin-4-ylamino)pentyl)amino)ethanol is a chiral compound with a complex structure that includes a quinoline moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(Ethyl(4-(quinolin-4-ylamino)pentyl)amino)ethanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Alkylation: The quinoline derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Amidation: The resulting intermediate undergoes amidation with a suitable amine to form the desired product.
Industrial Production Methods: Industrial production of (S)-2-(Ethyl(4-(quinolin-4-ylamino)pentyl)amino)ethanol may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline ring or the amino groups, resulting in the formation of reduced quinoline derivatives or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethyl group or the amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be employed under basic or neutral conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives or amines.
Substitution: Substituted quinoline derivatives or amino alcohols.
科学的研究の応用
(S)-2-(Ethyl(4-(quinolin-4-ylamino)pentyl)amino)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of ligands for coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent, particularly in the treatment of diseases such as malaria, cancer, and neurodegenerative disorders.
Industry: The compound can be used in the development of dyes, pigments, and other materials with specific electronic or optical properties.
作用機序
The mechanism of action of (S)-2-(Ethyl(4-(quinolin-4-ylamino)pentyl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.
類似化合物との比較
Chloroquine: A well-known antimalarial drug with a quinoline structure.
Quinidine: An antiarrhythmic agent with a quinoline moiety.
Quinine: Another antimalarial compound with a similar structure.
Uniqueness: (S)-2-(Ethyl(4-(quinolin-4-ylamino)pentyl)amino)ethanol is unique due to its specific substitution pattern and chiral nature, which may confer distinct biological activities and therapeutic potential compared to other quinoline derivatives.
特性
CAS番号 |
645406-43-5 |
|---|---|
分子式 |
C18H27N3O |
分子量 |
301.4 g/mol |
IUPAC名 |
2-[ethyl-[(4S)-4-(quinolin-4-ylamino)pentyl]amino]ethanol |
InChI |
InChI=1S/C18H27N3O/c1-3-21(13-14-22)12-6-7-15(2)20-18-10-11-19-17-9-5-4-8-16(17)18/h4-5,8-11,15,22H,3,6-7,12-14H2,1-2H3,(H,19,20)/t15-/m0/s1 |
InChIキー |
ZHZQOZQJNYRBNX-HNNXBMFYSA-N |
異性体SMILES |
CCN(CCC[C@H](C)NC1=CC=NC2=CC=CC=C21)CCO |
正規SMILES |
CCN(CCCC(C)NC1=CC=NC2=CC=CC=C21)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6-dihydro-4H-thieno[3,2-b]pyrrole](/img/structure/B12887990.png)

